Fmoc-Gly-OH-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

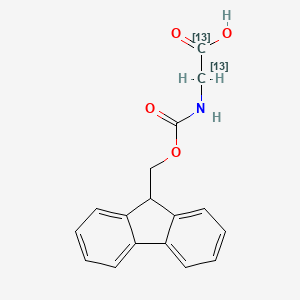

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO4 |

|---|---|

Molecular Weight |

299.29 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |

InChI |

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,16+1 |

InChI Key |

NDKDFTQNXLHCGO-QZZXWHIHSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[13CH2][13C](=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the molecular structure of Fmoc-Gly-OH-13C2?

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2, commonly referred to as Fmoc-Gly-OH-13C2, is a stable isotope-labeled derivative of the amino acid glycine. The defining feature of this compound is the incorporation of two carbon-13 (¹³C) isotopes at both carbon positions of the glycine backbone. This isotopic labeling makes it an invaluable tool in a range of scientific disciplines, particularly in proteomics, drug metabolism studies, and the development of peptide-based therapeutics. The presence of the ¹³C isotopes allows for the precise tracking and quantification of molecules incorporating this amino acid using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, without altering the underlying chemical properties of the glycine residue. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a glycine molecule where both the alpha-carbon and the carbonyl carbon are ¹³C isotopes. The amino group of the glycine is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group essential for stepwise peptide synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅¹³C₂H₁₅NO₄ | |

| Molecular Weight | 299.29 g/mol | [1] |

| CAS Number | 286460-80-8 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 174-175 °C | [1] |

| Isotopic Purity | ≥ 99 atom % ¹³C | [1] |

| Chemical Purity | ≥ 99% | [1] |

| Solubility | Soluble in DMF and DMSO | [2] |

| Storage | 2-8 °C, desiccated | [3] |

Spectroscopic Data

While high-resolution spectra for this compound are not widely published, data from the closely related, dually-labeled this compound,15N can be used as a reference. The key difference in the ¹³C NMR spectrum would be the absence of ¹⁵N splitting.

| Spectroscopic Data (for Fmoc-Gly-OH-¹³C₂,¹⁵N) | |

| ¹³C NMR | Chemical Shift (δ) in ppm |

| Fmoc carbonyl | ~156.8 |

| Glycine -¹³CH₂- | ~67.2 |

| Carboxylic acid -¹³COOH & Fmoc aromatic carbons | 42.59 - 77.52[2] |

| Mass Spectrometry | m/z |

| ESI-MS ([M+H]⁺) | 301.3 (Calculated: 301.28)[2] |

| High-Resolution MS | 301.2812[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of ¹³C-labeled glycine with an Fmoc-donating reagent.

Materials:

-

Glycine-¹³C₂

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of Glycine Solution: Dissolve Glycine-¹³C₂ (1.0 eq) in a 10% aqueous solution of sodium carbonate.

-

Fmoc Protection: Cool the glycine solution to 0-5°C using an ice bath. In a separate flask, dissolve Fmoc-Cl (1.1 eq) in 1,4-dioxane. Add the Fmoc-Cl solution dropwise to the chilled glycine solution under vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Maintain the pH of the solution between 8 and 9 by adding small amounts of 10% sodium carbonate solution as needed.

-

Work-up: After the reaction is complete, dilute the mixture with deionized water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl. A white precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography using a mobile phase of ethyl acetate and hexane.

-

Drying: Dry the purified product under vacuum to obtain a fine, white powder.

Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent for introducing a ¹³C-labeled glycine residue into a peptide sequence. The following is a generalized protocol for its use in manual Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acid pre-loaded resin (e.g., Wang or Rink Amide resin)

-

This compound

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection reagent: 20% (v/v) piperidine in dimethylformamide (DMF)

-

Solvents: DMF, dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 20 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF and DCM.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be incorporated into the peptide sequence.

-

Final Cleavage: Once the peptide sequence is complete, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Isolation: Filter the resin and precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. Collect the peptide by centrifugation and wash with cold ether.

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Molecular Structure of this compound

Caption: Diagram of the molecular structure of this compound.

Experimental Workflow of Fmoc-SPPS

Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis using this compound.

References

An In-depth Technical Guide to Fmoc-Gly-OH-¹³C₂: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of N-(9-Fluorenylmethyloxycarbonyl)-glycine-¹³C₂, a critical isotopically labeled building block in modern peptide synthesis and related research fields. This document details the compound's key characteristics, stability profile, and practical experimental protocols for its use.

Core Chemical Properties

Fmoc-Gly-OH-¹³C₂ is a stable, isotopically labeled derivative of glycine, where the two carbon atoms of the glycine backbone are replaced with the heavy isotope ¹³C. This labeling provides a distinct mass signature, making it an invaluable tool for quantitative proteomics and nuclear magnetic resonance (NMR) studies without altering the underlying chemical reactivity of the molecule.

Table 1: Physicochemical Properties of Fmoc-Gly-OH-¹³C₂

| Property | Value | Source |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-glycine-¹³C₂ | N/A |

| Synonyms | Fmoc-glycine-¹³C₂ | [1] |

| Molecular Formula | C₁₅¹³C₂H₁₅NO₄ | [2] |

| Molecular Weight | 299.29 g/mol | [2] |

| CAS Number | 286460-80-8 | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 174-175 °C | [2] |

| Isotopic Purity | ≥99 atom % ¹³C | [2] |

| Chemical Purity | ≥99% (CP) | [2] |

| Solubility | Soluble in DMSO (≥29.7 mg/mL), DMF, and methanol. Insoluble in water. | [3][4] |

Stability and Storage

Fmoc-Gly-OH-¹³C₂, like its unlabeled counterpart, is a stable compound under standard laboratory conditions. The primary liabilities of Fmoc-protected amino acids are their sensitivity to basic conditions and prolonged exposure to elevated temperatures.

Table 2: Stability and Storage Recommendations

| Condition | Recommendation | Rationale |

| Storage Temperature | -20°C | To minimize potential degradation over long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent potential oxidation, although the molecule is not highly susceptible. |

| Light Exposure | Protect from light | While not acutely light-sensitive, protection from UV light is good practice for all complex organic molecules. |

| pH Stability | Stable in acidic and neutral conditions. Unstable in basic conditions. | The Fmoc protecting group is designed to be labile to bases. |

The Fmoc group is exceptionally stable towards acidic conditions, which is the basis of its orthogonality with acid-labile side-chain protecting groups (e.g., Boc, Trt) commonly used in peptide synthesis.[5][6] However, it is readily cleaved by primary and secondary amines, with piperidine being the most common reagent for its removal.[6][7]

Chemical Structure and Logical Relationships

The structure of Fmoc-Gly-OH-¹³C₂ is fundamental to its function. The bulky, aromatic Fmoc group protects the amino terminus of the glycine, preventing unwanted side reactions during peptide coupling. The carboxylic acid end is available for activation and coupling to the free amino group of a growing peptide chain.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. genscript.com [genscript.com]

- 4. academic.oup.com [academic.oup.com]

- 5. chempep.com [chempep.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

Applications of ¹³C Labeled Glycine in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), into peptides offers a powerful tool for elucidating their structure, function, and dynamics. ¹³C labeled glycine, in particular, serves as a versatile probe in a multitude of biochemical and pharmaceutical applications. Its simple, non-chiral structure and frequent occurrence in bioactive peptides make it an ideal candidate for isotopic labeling. This technical guide provides an in-depth overview of the applications of ¹³C labeled glycine in peptide synthesis, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in this field.

Core Applications of ¹³C Labeled Glycine in Peptide Research

The introduction of a ¹³C nucleus into a glycine residue within a peptide chain provides a non-radioactive, stable isotopic label that can be readily detected by various analytical techniques. This enables a range of applications, primarily centered around Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Structural Biology (NMR Spectroscopy): ¹³C-labeling is instrumental in NMR-based structural analysis of peptides and proteins. The ¹³C nucleus provides an additional spectroscopic handle to resolve structural details that might be ambiguous in proton-only NMR spectra. Specific applications include:

-

Determination of Peptide Conformation: The chemical shifts of ¹³C nuclei are highly sensitive to the local electronic environment and, therefore, to the peptide's secondary structure.

-

Analysis of Peptide Dynamics: ¹³C relaxation studies can provide insights into the flexibility and motional dynamics of the peptide backbone and side chains.

-

Probing Intermolecular Interactions: Isotopic labeling can be used to selectively observe the signals of a labeled peptide when it is part of a larger complex, such as a peptide-receptor or peptide-protein interaction.

-

-

Quantitative Analysis (Mass Spectrometry): Peptides synthesized with ¹³C labeled glycine serve as ideal internal standards in quantitative mass spectrometry-based assays.[1] Since the labeled peptide is chemically identical to its unlabeled counterpart, it co-elutes during chromatography and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge (m/z) ratio.[1] This allows for accurate and precise quantification of the endogenous peptide in complex biological matrices. This is a cornerstone of many proteomic and metabolomic studies.

-

Metabolic Flux Analysis (MFA): ¹³C labeled glycine can be used as a tracer to follow the metabolic fate of glycine in cellular systems. By tracking the incorporation of the ¹³C label into various metabolites and macromolecules, researchers can map and quantify the flow of carbon through metabolic pathways.[2][3][4]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the use of ¹³C labeled glycine in peptide synthesis and analysis.

Table 1: Peptide Synthesis Yields with Isotopic Labeling

| Peptide Sequence | Synthesis Method | Isotopic Label | Purity (%) | Overall Yield (%) | Reference |

| Aβ(1-40) | Recombinant Expression | Uniform ¹³C/¹⁵N | >95 | ~1.5 mg/L culture | [5][6] |

| Gly-Ψ[CH(CF₃)NH]-Peptides | Solid-Phase Peptide Synthesis | Unlabeled | >95 | 25-40 | [7] |

| Glycopeptides | Solid-Phase Peptide Synthesis | Unlabeled | >95 | High | [8] |

Note: Yields for solid-phase peptide synthesis can vary significantly based on the sequence, length, and coupling efficiency. The data for Aβ(1-40) is for recombinant expression, which is a common method for producing larger labeled peptides.

Table 2: Isotopic Enrichment Levels Determined by Mass Spectrometry

| Labeled Amino Acid | Method | Isotopic Purity of Precursor (%) | Observed Isotopic Enrichment (%) | Reference |

| ¹³C₆, ¹⁵N₄ Arginine | LC-MS/MS | 99 | >98 | [1] |

| ¹³C₉, ¹⁵N₁ Phenylalanine | LC-MS/MS | 99 | >98 | [1] |

| ¹³C labeled amino acids | LC-MS/MS | 99+ | High | [9] |

Note: High isotopic purity of the labeled amino acid precursor is crucial for achieving high enrichment in the final peptide, which is essential for accurate quantification.

Table 3: ¹³C NMR Parameters for Glycine in Peptides

| Peptide | ¹³C Nucleus | Chemical Shift (ppm) | ¹JCH Coupling Constant (Hz) | T₁ Relaxation Time (s) | Reference |

| Triglycine (backbone) | Cα | ~41-43 | ~140-145 | - | [10] |

| H-Gly-Gly-X-L-Ala-OH | C' (carbonyl) | ~171-175 | - | - | [1] |

| γ-Glu-Cys-[1-¹³C]Gly-d₂ | C' (carbonyl) | - | - | 58 ± 3 | [11][12][13] |

| Tyr-Pro-Phe-Pro-[1-¹³C]Gly-d₂ | C' (carbonyl) | - | - | 24 ± 4 | [11][12][13] |

Note: Chemical shifts are dependent on the local chemical environment, pH, and solvent. T₁ relaxation times are sensitive to molecular motion.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of peptides incorporating ¹³C labeled glycine.

Solid-Phase Peptide Synthesis (SPPS) of a ¹³C Glycine-Labeled Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a generic peptide incorporating a ¹³C-labeled glycine residue.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids

-

Fmoc-[¹³C₂]-Gly-OH (or other desired ¹³C glycine isotope)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Shake for 5 minutes. Drain.

-

Add fresh 20% piperidine/DMF solution and shake for another 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature.

-

To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5 times).

-

-

Incorporation of ¹³C Labeled Glycine:

-

Follow the same coupling procedure as in step 3, but use Fmoc-[¹³C₂]-Gly-OH as the amino acid to be coupled.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.

-

Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dried resin in a fume hood.

-

Gently agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

LC-MS/MS for Quantitative Analysis of a ¹³C-Labeled Peptide

This protocol provides a general workflow for quantifying an endogenous peptide in a biological sample using a ¹³C-labeled peptide as an internal standard.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

¹³C-labeled peptide internal standard of known concentration

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

Spike a known amount of the ¹³C-labeled peptide internal standard into the biological sample.

-

Perform protein precipitation by adding 3 volumes of cold acetonitrile with 0.1% formic acid.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the sample in a suitable injection volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the peptides using a suitable gradient on the C18 column.

-

Set up the mass spectrometer to monitor specific precursor-to-fragment ion transitions (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM) for both the endogenous (light) and the ¹³C-labeled (heavy) peptide.

-

-

Data Analysis:

-

Integrate the peak areas for the light and heavy peptide transitions.

-

Calculate the peak area ratio (light/heavy).

-

Generate a calibration curve using known concentrations of the light peptide spiked with a constant concentration of the heavy internal standard.

-

Determine the concentration of the endogenous peptide in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of ¹³C labeled glycine in peptide synthesis.

Signaling Pathway: Glucagon-Like Peptide-1 Receptor (GLP-1R)

The GLP-1R is a G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis. Its endogenous ligand, GLP-1, is a peptide hormone. Peptides synthesized with ¹³C labeled glycine can be used as probes to study the binding and signaling of this and other peptide-activated receptors.

Caption: GLP-1 Receptor Signaling Pathway.

Experimental Workflow: Quantitative Proteomics using a ¹³C Labeled Peptide Standard

This workflow illustrates the key steps involved in quantifying a target peptide in a biological sample using a ¹³C glycine-labeled internal standard and LC-MS/MS.

Caption: Quantitative Proteomics Workflow.

Experimental Workflow: NMR Structural Analysis of a ¹³C Labeled Peptide

This workflow outlines the general steps for determining the three-dimensional structure of a peptide using NMR spectroscopy, highlighting the role of ¹³C labeling.

Caption: NMR Structural Analysis Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Angiotensin II Type I Receptor (AT1R): The Gate towards COVID-19-Associated Diseases [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Expression and purification of 15N- and 13C-isotope labeled 40-residue human Alzheimer's β-amyloid peptide for NMR-based structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Isotopic Enrichment of Commercial Fmoc-Gly-OH-¹³C₂,¹⁵N

This technical guide provides an in-depth analysis of the isotopic enrichment levels of commercially available Fmoc-Gly-OH-¹³C₂,¹⁵N, a critical reagent for researchers, scientists, and drug development professionals. This document outlines the typical isotopic purity, the methodologies for its determination, and its application in peptide synthesis and analysis.

Data Presentation: Isotopic Enrichment of Commercial Fmoc-Gly-OH-¹³C₂,¹⁵N

The isotopic enrichment of Fmoc-Gly-OH-¹³C₂,¹⁵N can vary between suppliers. However, high-purity grades suitable for sensitive applications like quantitative proteomics and NMR-based structural biology are readily available. The table below summarizes the typical specifications from leading commercial suppliers.

| Supplier | Isotopic Enrichment of ¹³C | Isotopic Enrichment of ¹⁵N | Analytical Methods Used for Verification |

| Supplier A (e.g., Sigma-Aldrich) | 99 atom % | 98 atom % | Mass Spectrometry, NMR Spectroscopy |

| Supplier B (e.g., Cambridge Isotope Laboratories, Inc.) | 99% | 99% | Mass Spectrometry, NMR Spectroscopy |

| Supplier C (e.g., Benchchem) | 99 atom % | 98 atom % | Mass Spectrometry, NMR Spectroscopy |

Experimental Protocols

Accurate determination of isotopic enrichment is paramount for the successful application of labeled compounds. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Protocol 1: Determination of Isotopic Enrichment by Mass Spectrometry

This protocol outlines a general procedure for determining the isotopic enrichment of Fmoc-Gly-OH-¹³C₂,¹⁵N using high-resolution mass spectrometry.[1][2][3]

Objective: To quantify the atom percent of ¹³C and ¹⁵N in Fmoc-Gly-OH-¹³C₂,¹⁵N.

Materials:

-

Fmoc-Gly-OH-¹³C₂,¹⁵N sample

-

Unlabeled Fmoc-Gly-OH (as a reference)

-

High-purity solvents (e.g., acetonitrile, water, methanol)

-

High-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) equipped with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the Fmoc-Gly-OH-¹³C₂,¹⁵N sample in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Prepare a similar stock solution of the unlabeled Fmoc-Gly-OH.

-

Prepare a series of dilutions from the stock solutions for analysis.

-

-

Mass Spectrometry Analysis:

-

Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Infuse the unlabeled Fmoc-Gly-OH solution into the mass spectrometer to obtain its isotopic distribution profile. This serves as a natural abundance reference.

-

Infuse the Fmoc-Gly-OH-¹³C₂,¹⁵N solution.

-

Acquire high-resolution mass spectra in the appropriate mass range. The expected monoisotopic mass for the fully labeled species is approximately 300.08 Da.

-

-

Data Analysis:

-

Process the acquired spectra to obtain the isotopic distribution of the molecular ion peak.

-

Compare the experimentally observed isotopic pattern of the labeled compound with the theoretical distribution for various enrichment levels.

-

Specialized software can be used to deconvolute the isotopic envelope and calculate the percentage of molecules that are fully labeled, partially labeled, and unlabeled.

-

The isotopic enrichment is calculated based on the relative intensities of the mass isotopologues. For Fmoc-Gly-OH-¹³C₂,¹⁵N, the most abundant peak should correspond to the molecule containing two ¹³C atoms and one ¹⁵N atom.

-

Protocol 2: Determination of Isotopic Enrichment by ¹³C NMR Spectroscopy

This protocol describes the use of quantitative ¹³C NMR to assess the enrichment of the two carbon positions in Fmoc-Gly-OH-¹³C₂.

Objective: To determine the atom percent enrichment of ¹³C in Fmoc-Gly-OH-¹³C₂.

Materials:

-

Fmoc-Gly-OH-¹³C₂,¹⁵N sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR spectrometer with a ¹³C probe

-

Internal standard (optional, for quantification)

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the Fmoc-Gly-OH-¹³C₂,¹⁵N sample in a deuterated solvent.

-

Transfer the solution to an NMR tube.

-

-

NMR Spectroscopy:

-

Acquire a quantitative ¹³C NMR spectrum. This typically requires a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei for accurate integration. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

-

Acquire a standard ¹H NMR spectrum for structural confirmation.

-

-

Data Analysis:

-

Process the ¹³C NMR spectrum (Fourier transform, phase correction, baseline correction).

-

Identify the signals corresponding to the two glycine carbons (the α-carbon and the carbonyl carbon).

-

For each carbon position, there will be a large signal corresponding to the ¹³C-enriched nucleus and potentially a very small signal at the chemical shift of the corresponding ¹²C nucleus (if detectable above the noise).

-

The isotopic enrichment is calculated from the integral ratio of the ¹³C signal to the sum of the ¹³C and ¹²C signals (if the latter is observable). In practice, for high enrichment levels (>98%), the ¹²C signal may not be distinguishable from the baseline noise. In such cases, the compound is often reported as >98% or >99% enriched based on the absence of a detectable ¹²C signal under quantitative conditions.

-

Mandatory Visualization

The following diagrams illustrate the key workflows associated with the use and analysis of Fmoc-Gly-OH-¹³C₂,¹⁵N.

Caption: Workflow for Isotopic Enrichment Analysis.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

References

Technical Guide: Safety and Handling of Fmoc-Gly-OH-13C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Fmoc-Gly-OH-13C2 (N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2). While this document focuses on the 13C isotopically labeled version, the safety and handling procedures are generally applicable to the non-labeled compound (Fmoc-Gly-OH) and other isotopically labeled variants (e.g., this compound,15N) due to their identical chemical structures and reactivity. The primary difference lies in their molecular weights.

This compound is a stable, isotopically labeled amino acid derivative widely used in peptide synthesis and proteomics research. Although not classified as a hazardous substance by all suppliers, it is crucial to handle it with care, adhering to good laboratory practices to minimize any potential risks.[1][2] This guide summarizes key safety data, outlines handling protocols, and provides a visual workflow for safe laboratory operations.

Core Data Summary

The following tables summarize the key physical, chemical, and safety information for Fmoc-Gly-OH and its isotopically labeled counterparts.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2 | MCE |

| Synonyms | Fmoc-glycine-13C2 | MCE |

| CAS Number | 286460-80-8 | Sigma-Aldrich |

| Molecular Formula | C₁₅[¹³C]₂H₁₅NO₄ | BOC Sciences |

| Molecular Weight | 299.29 g/mol | Sigma-Aldrich |

| Appearance | White to off-white solid/powder | Anaspec, ChemicalBook |

| Melting Point | 174-175 °C | BOC Sciences, ChemicalBook |

| Solubility | Soluble in DMSO (10 mM) and Methanol. | BOC Sciences, ChemicalBook |

| Storage Temperature | 2-8°C, desiccated and protected from light. | Anaspec, ChemicalBook |

Table 2: GHS Hazard and Precautionary Information

Note: GHS classifications for Fmoc-Gly-OH can vary between suppliers. Some classify it as non-hazardous, while others provide warnings. It is prudent to handle the compound as potentially irritating.[1][2][3]

| Category | Information |

| GHS Pictogram(s) | No symbol required by some suppliers; others suggest the "Irritant" pictogram (exclamation mark).[2][3][4] |

| Signal Word | No signal word or "Warning".[2][3][4] |

| Hazard Statement(s) | - None according to some sources.[2] - H315: Causes skin irritation.[3][4] - H319: Causes serious eye irritation.[3][4] - H335: May cause respiratory irritation.[3][4] - May be harmful if swallowed (H303) or in contact with skin (H313).[1] |

| Precautionary Statement(s) | - Prevention: - P261: Avoid breathing dust.[4][5] - P264: Wash hands thoroughly after handling.[5] - P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] - Response: - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] - P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5] - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] - Storage: - P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5] - Disposal: - P501: Dispose of contents/container in accordance with local regulations.[5] |

Table 3: Emergency and First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[1][2][6] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][6] |

Experimental Protocols: Safe Handling Procedures

The following protocols are based on standard laboratory practices for handling solid chemical compounds with potential irritant properties.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood or a ventilated balance enclosure.[4][6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use a proper glove removal technique to avoid skin contact.[6]

-

Body Protection: Wear a laboratory coat. For larger quantities or when there is a risk of significant spillage, consider additional protective clothing.[6]

-

Respiratory Protection: If handling large quantities or if dust cannot be controlled at the source, use a NIOSH-approved N95 (or equivalent) dust mask.

-

Weighing and Transferring the Compound

-

Preparation: Designate a specific area for handling the powder, preferably within a ventilated enclosure. Assemble all necessary equipment (spatulas, weigh boats, containers) before opening the primary container.

-

Dispensing: Open the container away from your breathing zone. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid scooping in a manner that creates airborne dust.

-

Cleaning: Once the desired amount is weighed, securely close the primary container. Clean any residual powder from the spatula and the weighing area using a damp cloth or a vacuum with a HEPA filter. Do not dry sweep, as this can generate dust.

-

Disposal: Dispose of contaminated weigh boats, gloves, and cleaning materials as chemical waste according to your institution's guidelines.

Storage and Spillage

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][6] Recommended storage is at 2-8°C.[7]

-

Spill Response:

-

Evacuate: Clear the immediate area of personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further spillage and prevent the powder from entering drains.[6]

-

Clean-up: For small spills, gently sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust. Moisten the material slightly with water if necessary to prevent it from becoming airborne.[1]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of all contaminated materials as chemical waste.

-

Visualized Workflow and Logical Relationships

The following diagrams illustrate the recommended workflows for safely handling this compound in a laboratory setting.

Caption: General workflow for handling this compound from preparation to cleanup.

Caption: Decision and action flow for responding to a solid chemical spill.

References

- 1. anaspec.com [anaspec.com]

- 2. echemi.com [echemi.com]

- 3. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 7. Fmoc-Gly-OH | 29022-11-5 [chemicalbook.com]

Cost-Benefit Analysis of Utilizing Fmoc-Gly-OH-¹³C₂ in Research: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, and the quality of data. This guide provides a comprehensive cost-benefit analysis of using Fmoc-Gly-OH-¹³C₂, a stable isotope-labeled amino acid, in research, with a focus on its application in peptide synthesis and quantitative proteomics.

Executive Summary

The use of Fmoc-Gly-OH-¹³C₂ introduces a significant initial cost compared to its unlabeled counterpart, Fmoc-Gly-OH. However, the benefits derived from its application in quantitative mass spectrometry-based proteomics often outweigh the financial investment. The incorporation of ¹³C isotopes enables highly accurate and precise quantification of peptides and proteins, a critical aspect of drug discovery, biomarker identification, and systems biology research. This guide will delve into the quantitative data, experimental protocols, and a logical framework to aid in making an informed decision about its use.

Data Presentation: A Comparative Cost Analysis

The primary drawback of employing isotopically labeled amino acids is the higher purchase price. The following table summarizes the approximate costs of Fmoc-Gly-OH and its ¹³C-labeled variant from various suppliers. Prices are subject to change and may vary based on purity, quantity, and supplier.

| Compound | Supplier | Quantity | Approximate Price (USD) | Price per Gram (USD) |

| Fmoc-Gly-OH | APExBIO | 25 g | $51.00 | $2.04 |

| Fmoc-Gly-OH | APExBIO | 100 g | $77.00 | $0.77 |

| Fmoc-Gly-OH | MedchemExpress | 100 g | $27.00 | $0.27 |

| Fmoc-Gly-OH | MedchemExpress | 500 g | $133.00 | $0.27 |

| Fmoc-Gly-OH | Sigma-Aldrich | 5 g | $40.00 | $8.00 |

| Fmoc-Gly-OH | Sigma-Aldrich | 50 g | $98.20 | $1.96 |

| Fmoc-Gly-OH | Fisher Scientific | 500 g | $1,218.35 | $2.44 |

| Fmoc-Gly-OH-¹³C₂ | MedchemExpress | - | Get quote | - |

| Fmoc-Gly-OH-¹³C₂,¹⁵N | Sigma-Aldrich | 500 mg | $2,720.00 | $5,440.00 |

| Fmoc-Gly-OH-¹³C₂,¹⁵N | Benchchem | - | Inquire | - |

Note: The price for Fmoc-Gly-OH-¹³C₂ is often provided upon request, indicating a significantly higher cost than the unlabeled version. The inclusion of ¹⁵N in addition to ¹³C further increases the price.

Core Benefits of Employing Fmoc-Gly-OH-¹³C₂

The premium cost of Fmoc-Gly-OH-¹³C₂ is justified by the significant advantages it offers in quantitative research, particularly in proteomics. Stable isotope labeling is a powerful technique for accurate and precise measurement of changes in protein abundance.[1][2][3]

Key Advantages:

-

Accurate Quantification in Mass Spectrometry: The known mass difference between the ¹³C-labeled peptide and its natural counterpart allows for their simultaneous detection and ratiometric quantification in a single mass spectrometry run.[4][5] This eliminates variability introduced by separate analyses, leading to highly accurate and reproducible results.[2]

-

Internal Standard for Proteomics: Synthetic peptides containing ¹³C-labeled amino acids, such as those derived from Fmoc-Gly-OH-¹³C₂, serve as ideal internal standards in targeted proteomics experiments.[4][6] These standards co-elute with the endogenous peptide, correcting for variations in sample preparation and instrument response.

-

Enhanced Signal Detection: Stable isotope-labeled amino acids provide enhanced signal detection in analytical techniques like mass spectrometry and NMR.[7]

-

Metabolic Flux Analysis: In metabolic studies, ¹³C labeling allows researchers to trace the metabolic fate of carbon atoms through various pathways, providing insights into cellular metabolism.[][]

-

Safety and Stability: Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive and safe to handle, with no decay-related issues, making them suitable for in vivo studies in humans.[3][7]

Experimental Protocols

The primary application of Fmoc-Gly-OH-¹³C₂ is in solid-phase peptide synthesis (SPPS) to generate isotopically labeled peptides. The following is a generalized protocol for manual Fmoc SPPS.

Protocol: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)

1. Resin Selection and Swelling:

-

Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[10][11]

-

Place the resin in a reaction vessel and swell it in a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), for at least 1 hour.[10][11]

2. Fmoc Deprotection:

-

Drain the swelling solvent.

-

Add a 20% solution of piperidine in DMF to the resin.[10][12]

-

Agitate the mixture for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 10-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[10]

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (including Fmoc-Gly-OH-¹³C₂ when required in the sequence) (3-5 equivalents) and a coupling reagent such as HBTU/HOBt (3-5 equivalents) in DMF.[12]

-

Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.[12]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To ensure complete coupling, a ninhydrin test can be performed to detect any unreacted primary amines.

4. Capping (Optional):

-

If the coupling is incomplete, cap any unreacted amino groups to prevent the formation of deletion sequences. This is typically done by acetylating the unreacted amines with a solution of acetic anhydride and a base in DMF.

5. Washing:

-

After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

6. Repeat Cycle:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

-

Once the peptide chain is fully assembled, wash the resin with DCM and dry it.

-

Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the amino acid side chains. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[11]

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[11]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

8. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Mandatory Visualizations

Logical Flow of Cost-Benefit Analysis

Caption: A flowchart illustrating the decision-making process for using Fmoc-Gly-OH-¹³C₂.

Experimental Workflow for SPPS using Fmoc-Gly-OH-¹³C₂

Caption: A schematic of the solid-phase peptide synthesis (SPPS) workflow.

Conclusion

The decision to use Fmoc-Gly-OH-¹³C₂ in research is a strategic one. While the initial financial outlay is considerably higher than for its unlabeled counterpart, the investment can yield substantial returns in the form of high-quality, reliable, and reproducible quantitative data. For research in fields such as drug development, biomarker discovery, and detailed metabolic analysis, where precision and accuracy are paramount, the benefits of using stable isotope-labeled amino acids like Fmoc-Gly-OH-¹³C₂ are undeniable and often essential for achieving robust and publishable results. This guide provides the foundational information for researchers to weigh the costs against the significant scientific advantages and make an informed decision that aligns with their research goals and budget.

References

- 1. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UWPR [proteomicsresource.washington.edu]

- 3. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]

- 4. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chempep.com [chempep.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Fmoc Deprotection Mechanism for ¹³C Labeled Glycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fluorenylmethyloxycarbonyl (Fmoc) deprotection mechanism, with a specific focus on its application to ¹³C labeled glycine in solid-phase peptide synthesis (SPPS).

Core Mechanism of Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step in SPPS, enabling the stepwise elongation of the peptide chain. This process proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1][2] The reaction is typically carried out using a secondary amine base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3]

The mechanism can be broken down into two primary steps:

-

Proton Abstraction: The basic piperidine molecule abstracts the acidic proton from the C9 position of the fluorenyl group.[1][4] This is the rate-determining step of the reaction. The resulting carbanion is stabilized by the aromatic fluorenyl system.

-

β-Elimination: The unstable carbanion undergoes elimination, leading to the cleavage of the C-O bond of the carbamate. This releases the free amine of the glycine residue, carbon dioxide, and dibenzofulvene (DBF).[4]

The highly reactive DBF byproduct can potentially undergo side reactions with the newly liberated amine. To prevent this, the excess piperidine in the reaction mixture acts as a scavenger, trapping the DBF to form a stable adduct.[1][4]

The Role of ¹³C Labeling

The incorporation of ¹³C labeled glycine into a peptide sequence is a powerful tool for structural and metabolic studies using techniques like NMR spectroscopy and mass spectrometry.[5][6][7][8] The ¹³C isotope can be incorporated at the carbonyl carbon (Glycine-1-¹³C) or the α-carbon (Glycine-2-¹³C), or both (Glycine-1,2-¹³C₂).

From a mechanistic standpoint, the presence of a ¹³C isotope is not expected to alter the fundamental reaction pathway of Fmoc deprotection. However, it may have a subtle influence on the reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE).

Kinetic Isotope Effect (KIE):

A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[9] For carbon, the replacement of ¹²C with ¹³C can lead to a small but measurable KIE.[9] In the context of the E1cB mechanism of Fmoc deprotection, a ¹³C label at the carbonyl carbon of glycine could theoretically lead to a small inverse KIE (k¹²/k¹³ < 1), as the C=O bond is not directly broken in the rate-determining step. Conversely, a ¹³C label at the α-carbon would likely have a negligible effect.

While the theoretical basis for a KIE exists, for practical purposes in standard SPPS, the effect of a single ¹³C substitution on the overall efficiency and completion of the Fmoc deprotection reaction is generally considered insignificant. The reaction conditions are typically robust enough to ensure complete deprotection regardless of isotopic labeling.

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection can be influenced by several factors, including the base concentration, reaction time, temperature, and the specific amino acid sequence. The following table summarizes typical quantitative data for Fmoc deprotection reactions.

| Parameter | Value/Condition | Amino Acid | Notes | Reference |

| Deprotection Reagent | 20% Piperidine in DMF | General | The most common condition for Fmoc deprotection. | [1][3] |

| 5% Piperidine in DMF | Valine | Deprotection is complete in approximately 3 minutes. | [10][11] | |

| 2% Piperidine in DMF | Valine | Slower kinetics, with 87.9% deprotection after 5 minutes. | [10] | |

| 1% Piperidine in DMF | Valine | Incomplete deprotection even after 5 minutes (49.6%). | [10] | |

| 20% 4-Methylpiperidine in DMF | General | An effective alternative to piperidine. | [2][12] | |

| 10% Piperazine in 9:1 DMF/Ethanol | General | Another alternative, though may show lower efficiency at shorter reaction times. | [2][12] | |

| Reaction Time | 2 x 1-5 minutes | General | A two-step deprotection is often employed to ensure completeness. | [13] |

| 7 minutes | General | A common single deprotection time in automated synthesizers. | [4] | |

| 10 minutes | Arginine | Longer times may be required for sterically hindered amino acids. | [2][12] | |

| 3 minutes | Leucine | Efficient deprotection for less hindered amino acids. | [2][12] | |

| Monitoring | UV-Vis Spectroscopy (301 nm) | General | The dibenzofulvene-piperidine adduct has a characteristic absorbance. | [11] |

| HPLC | General | Can be used to monitor the disappearance of the Fmoc-protected peptide and the appearance of the deprotected product. | [1][14] |

Experimental Protocols

The following provides a detailed methodology for the Fmoc deprotection of a resin-bound ¹³C labeled glycine.

Materials and Reagents

-

Fmoc-¹³C-Gly-OH loaded resin (e.g., Wang or Rink Amide resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, sequencing grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvent: DMF

-

Reaction vessel (e.g., solid-phase synthesis column or automated synthesizer reaction vessel)

-

Inert gas (Nitrogen or Argon)

Protocol for Manual Fmoc Deprotection

-

Resin Swelling:

-

Place the Fmoc-¹³C-Gly-resin in the reaction vessel.

-

Add sufficient DMF to swell the resin (approximately 10 mL per gram of resin).

-

Gently agitate the resin for 30-60 minutes at room temperature.[4]

-

Drain the DMF.

-

-

Fmoc Deprotection (First Treatment):

-

Add the 20% piperidine in DMF solution to the swollen resin.

-

Ensure the resin is fully submerged.

-

Agitate the mixture for 2-3 minutes at room temperature.[15]

-

Drain the deprotection solution.

-

-

Fmoc Deprotection (Second Treatment):

-

Resin Washing:

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

-

Ensure each wash involves adding DMF, agitating for approximately 30 seconds, and then draining.

-

-

Confirmation of Deprotection (Optional but Recommended):

-

A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A dark blue color indicates the presence of a free primary amine, confirming successful deprotection.[1]

-

The resin with the free amine of the ¹³C labeled glycine is now ready for the coupling of the next Fmoc-protected amino acid in the sequence.

Visualizations

Fmoc Deprotection Mechanism

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.

Caption: The E1cB mechanism of Fmoc deprotection initiated by piperidine.

Experimental Workflow for Fmoc Deprotection

Caption: A typical workflow for the manual Fmoc deprotection of resin-bound ¹³C labeled glycine.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Glycine-ð-Fmoc (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-3639-1 [isotope.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. redalyc.org [redalyc.org]

- 12. mdpi.com [mdpi.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chempep.com [chempep.com]

A Technical Guide to High-Purity Fmoc-Gly-OH-¹³C₂ for Researchers and Drug Development Professionals

Introduction

Fmoc-Gly-OH-¹³C₂ is a stable isotope-labeled building block essential for the synthesis of isotopically labeled peptides. These peptides are invaluable tools in pharmaceutical research and development, aiding in the elucidation of metabolic pathways, quantification of protein expression, and structural analysis of biomolecules. This technical guide provides an in-depth overview of commercially available high-purity Fmoc-Gly-OH-¹³C₂, its quality assessment, and its application in solid-phase peptide synthesis (SPPS).

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity Fmoc-Gly-OH-¹³C₂ and its dual-labeled counterpart, Fmoc-Gly-OH-¹³C₂,¹⁵N. The quality and specifications of these products are critical for ensuring the accuracy and reproducibility of experimental results. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment |

| Sigma-Aldrich | Fmoc-Gly-OH-¹³C₂,¹⁵N | 285978-13-4 | 300.28 | - | 99 atom % ¹³C, 98 atom % ¹⁵N[1][2] |

| MedchemExpress | Fmoc-Gly-OH-¹³C₂ | 286460-80-8 | 299.29 | 99.6% | -[3][4] |

| MedchemExpress | Fmoc-Gly-OH-¹³C₂,¹⁵N | 285978-13-4 | 300.28 | - | -[4] |

| Alfa Chemistry | Fmoc-Gly-OH-¹³C₂ | 286460-80-8 | 299.29 | 98% by HPLC | 98 atom % ¹³C[5] |

| Alfa Chemistry | Fmoc-Gly-OH-¹³C₂,¹⁵N | 285978-13-4 | 300.28 | - | 99 atom % ¹³C, 98 atom % ¹⁵N[5] |

| BenchChem | Fmoc-Gly-OH-¹³C₂,¹⁵N | 285978-13-4 | 300.28 | >99% | >98% isotopic purity[6] |

Experimental Protocols

The synthesis and quality control of Fmoc-Gly-OH-¹³C₂ involve several key experimental procedures. While specific protocols may vary between suppliers, the following sections detail generalized and widely accepted methodologies.

Synthesis of Fmoc-Gly-OH-¹³C₂

The synthesis of Fmoc-Gly-OH-¹³C₂ is typically achieved through the protection of the amino group of ¹³C-labeled glycine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6]

Method 1: Using Fmoc Chloride (Fmoc-Cl)

-

Reagent Preparation : Dissolve glycine-¹³C₂ (1.0 equivalent) in a 1:1 (v/v) mixture of dioxane and 10% (w/v) aqueous sodium carbonate.[6]

-

Fmoc Protection : Under vigorous stirring, add Fmoc-Cl (1.1 equivalents) dropwise to the solution at a temperature of 0–5°C.[6]

-

Reaction Monitoring : Maintain the reaction mixture at room temperature for 4–6 hours. It is crucial to monitor the pH and ensure it remains in the basic range of 8–9.[6]

-

Workup : Acidify the reaction mixture to a pH of 2–3 using hydrochloric acid to precipitate the product.

-

Purification : Filter the precipitate and wash it with cold water. Further purification can be achieved by recrystallization.[6]

Method 2: Using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Activation : Pre-mix Fmoc-OSu (1.05 equivalents) with glycine-¹³C₂ in dimethylformamide (DMF).[6]

-

Coupling : Initiate the coupling reaction by adding triethylamine (1.2 equivalents).

-

Reaction : Stir the mixture for 2–3 hours at 25°C.[6]

-

Isolation and Purification : Extract the product with ethyl acetate and purify using column chromatography.[6]

Quality Control and Analysis

To ensure high purity and correct isotopic labeling, several analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective : To determine the chemical purity of the Fmoc-Gly-OH-¹³C₂.

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., XBridge BEH C18, 3.5 µm, 4.5 mm × 100 mm).[7]

-

Mobile Phase : A gradient of acetonitrile in water, both containing a small percentage of trifluoroacetic acid (TFA) (e.g., 0.036%-0.045%).[7]

-

Gradient : A typical gradient might run from 30% to 100% acetonitrile over 8 minutes.[7]

-

Flow Rate : 1 mL/min.[7]

-

Detection : UV absorbance at 220 nm.[7]

-

Analysis : The purity is determined by integrating the area of the main peak in the resulting chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

-

Objective : To confirm the chemical structure and determine the extent of ¹³C labeling.

-

Instrumentation : A high-field NMR spectrometer.

-

Sample Preparation : Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or methanol-d4).[6][8]

-

¹³C NMR : The ¹³C NMR spectrum will show characteristic peaks for the carboxylic acid and the Fmoc aromatic carbons, typically in the range of 42.59–77.52 ppm. The presence and integration of these signals confirm the structure and the incorporation of the ¹³C isotopes.[6]

-

¹⁵N NMR : For dual-labeled compounds, ¹⁵N NMR can be used to confirm the presence of the ¹⁵N isotope, with expected shifts around 120.27–173.61 ppm.[6]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-OH-¹³C₂ is a fundamental reagent for introducing isotopically labeled glycine residues into a peptide sequence using SPPS.

General SPPS Cycle for Incorporating Fmoc-Gly-OH-¹³C₂

-

Resin Preparation : Start with a suitable resin (e.g., Wang or Rink Amide resin) pre-loaded with the first amino acid of the target peptide sequence.

-

Fmoc Deprotection : Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF. This exposes a free amine group for the next coupling step.

-

Washing : Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Activation : Activate the carboxylic acid group of Fmoc-Gly-OH-¹³C₂ using a suitable coupling reagent (e.g., HBTU, HATU) in the presence of a base like diisopropylethylamine (DIEA).

-

Coupling : Add the activated Fmoc-Gly-OH-¹³C₂ solution to the resin and allow the coupling reaction to proceed to completion.

-

Washing : Wash the resin with DMF to remove unreacted amino acid and coupling reagents.

-

Repeat : Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection : Once the peptide synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing TFA.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of processes in research and development is crucial for understanding and troubleshooting. The following diagrams, generated using the DOT language, illustrate key workflows.

Caption: Synthesis workflow for high-purity Fmoc-Gly-OH-¹³C₂.

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

High-purity Fmoc-Gly-OH-¹³C₂ is an indispensable reagent for modern drug discovery and proteomics research. Careful selection of a commercial supplier based on documented purity and isotopic enrichment is paramount. The successful application of this building block in peptide synthesis relies on well-established protocols for both the synthesis of the reagent itself and its incorporation into peptide chains. The analytical methods outlined in this guide provide a framework for the quality assessment of this critical research material.

References

- 1. Fmoc-Gly-OH-13C2,15N 99 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound,15N 99 atom % 13C, 98 atom % 15N | 285978-13-4 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. fmoc-gly-oh suppliers USA [americanchemicalsuppliers.com]

- 6. This compound,15N | 285978-13-4 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Power of Precision: A Technical Guide to Stable Isotopes in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and interactions at an atomic level. Its application to complex biological systems, however, is often hampered by low sensitivity and spectral overlap. The strategic use of stable isotope labeling has revolutionized biomolecular NMR, enabling the study of macromolecules and intricate metabolic pathways with unprecedented detail. This in-depth guide explores the fundamental principles of using stable isotopes in NMR spectroscopy, providing a technical resource for researchers in academia and the pharmaceutical industry.

Core Principles of Isotopic Labeling in NMR

The fundamental principle behind using stable isotopes in NMR lies in the magnetic properties of atomic nuclei. While the most abundant isotopes of common biological elements like carbon (¹²C) and nitrogen (¹⁴N) are not NMR-active (possessing a nuclear spin of zero), their heavier, stable isotopes (¹³C and ¹⁵N) have a nuclear spin of ½ and are therefore NMR-active.[1] By replacing ¹²C and ¹⁴N with ¹³C and ¹⁵N in a molecule of interest, we introduce NMR-active nuclei that can be detected and manipulated.[1][2][3]

This isotopic enrichment serves two primary purposes:

-

Enhanced Sensitivity: The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) means that signals from these nuclei in unlabeled samples are weak.[4][5] Isotopic labeling dramatically increases the concentration of these NMR-active nuclei, leading to a significant enhancement in signal intensity.[2][6]

-

Reduced Spectral Complexity and Increased Resolution: In complex biomolecules, the sheer number of proton (¹H) signals leads to severe spectral overlap. Isotopic labeling allows for the use of multidimensional heteronuclear NMR experiments that correlate the protons with their directly attached ¹³C or ¹⁵N nuclei. This spreads the signals into two or more dimensions, greatly improving resolution and simplifying spectral analysis.[1][3][7][8]

Another crucial stable isotope used in NMR is deuterium (²H). Replacing protons with deuterons, which have a much smaller gyromagnetic ratio, effectively reduces ¹H-¹H dipolar couplings and associated relaxation pathways. This leads to sharper lines and is particularly beneficial for studying large proteins.[8]

Key Stable Isotopes in NMR Spectroscopy

The choice of isotope depends on the specific application and the information sought. The properties of the most commonly used stable isotopes in biomolecular NMR are summarized below.

| Isotope | Natural Abundance (%) | Spin (I) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) |

| ¹H | 99.985 | 1/2 | 26.7522 |

| ²H | 0.015 | 1 | 4.1066 |

| ¹³C | 1.108 | 1/2 | 6.7283 |

| ¹⁵N | 0.366 | 1/2 | -2.7126 |

Isotopic Labeling Strategies

The method of isotope incorporation can be tailored to the specific experimental goals. The primary strategies include:

-

Uniform Labeling: This is the most straightforward approach, where the organism (typically E. coli for recombinant proteins) is grown in a minimal medium containing ¹³C-glucose and/or ¹⁵NH₄Cl as the sole carbon and nitrogen sources, respectively.[2][7] This results in the incorporation of the stable isotopes throughout the entire molecule, with enrichment levels typically exceeding 90%.[7]

-

Selective Labeling: In this strategy, only specific types of amino acids are isotopically labeled. This is achieved by providing a mixture of labeled and unlabeled amino acids in the growth medium. This approach is useful for simplifying spectra and for assigning signals to specific residue types.

-

Site-Specific Labeling: This advanced technique involves introducing an isotope at a particular atom within a specific amino acid. This provides highly specific probes for studying enzyme mechanisms or protein-ligand interactions.

-

Reverse Labeling: In this method, a protein is expressed in a fully ¹³C-labeled medium, but one or more specific amino acids are added in their unlabeled form. This results in "NMR-invisible" residues, which can help in assigning the remaining signals.[1][3]

Experimental Protocols for Key Experiments

The power of isotopic labeling is fully realized through a suite of specialized NMR experiments. Below are detailed methodologies for two of the most fundamental experiments.

2D ¹⁵N-¹H Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

The ¹⁵N-HSQC experiment is often the first step in the analysis of a ¹⁵N-labeled protein. It provides a "fingerprint" of the protein, with each peak corresponding to a specific amide group in the protein backbone or sidechains of certain amino acids (e.g., Tryptophan, Asparagine, Glutamine).[9][10]

Experimental Workflow:

Caption: A flowchart outlining the major steps in acquiring and processing a 2D ¹⁵N-HSQC spectrum.

Detailed Methodology:

-

Sample Preparation:

-

Express and purify the protein of interest using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

-

Concentrate the protein to 0.1-1 mM in a suitable buffer (e.g., phosphate or Tris) at a pH where the protein is stable and amide proton exchange is minimized.

-

The buffer should contain 5-10% D₂O for the spectrometer's lock system.

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer on the D₂O signal.

-

Tune and match the probe for both the ¹H and ¹⁵N frequencies.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

-

-

Data Acquisition:

-

Load a standard 2D ¹⁵N-¹H HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).[11]

-

Set the spectral widths to cover all expected amide proton and nitrogen resonances (typically ~12-14 ppm for ¹H and ~30-35 ppm for ¹⁵N).

-

Set the carrier frequencies to the center of the respective spectral regions (¹H ~4.7 ppm, ¹⁵N ~118-120 ppm).

-

Set the number of data points in the direct (¹H) and indirect (¹⁵N) dimensions (e.g., 2048 and 256, respectively).

-

Set the number of scans per increment, which will depend on the sample concentration. A typical starting point is 8 or 16 scans.

-

Acquire the data.

-

-

Data Processing and Analysis:

-

Apply a window function (e.g., squared sine-bell) to the raw data (FID).

-

Perform a two-dimensional Fourier transform.

-

Phase the spectrum in both dimensions.

-

Apply baseline correction.

-

The resulting spectrum will show correlations between amide protons (¹H) and their directly attached nitrogens (¹⁵N).

-

2D ¹⁵N-¹H Transverse Relaxation-Optimized Spectroscopy (TROSY)

For proteins larger than ~25 kDa, transverse relaxation (T₂) becomes very efficient, leading to broad lines and loss of signal in standard HSQC experiments. The TROSY experiment is designed to counteract these effects by taking advantage of the interference between two different relaxation mechanisms (dipole-dipole coupling and chemical shift anisotropy).[12][13] This results in significantly sharper lines and enhanced sensitivity for large, deuterated proteins.[12]

Conceptual Basis of TROSY:

Caption: A diagram illustrating how TROSY selects for the slowly relaxing component of a signal multiplet.

Detailed Methodology:

-

Sample Preparation:

-

For optimal results, the protein should be perdeuterated (uniformly enriched with ²H, ¹³C, and ¹⁵N). This is achieved by growing the expression host in D₂O with ¹³C-glucose and ¹⁵NH₄Cl.

-

After purification, the protein is exchanged into a 90% H₂O/10% D₂O buffer to allow for the back-exchange of amide protons.

-

Sample concentration should be as high as practically possible.

-

-

Spectrometer Setup and Calibration:

-

The setup is similar to the HSQC experiment, but tuning and matching for ¹³C and ²H will also be necessary.

-

-

Data Acquisition:

-

Load a 2D ¹⁵N-¹H TROSY pulse sequence (e.g., hsqctrosyf3gpsi on Bruker spectrometers).

-

Acquisition parameters are set similarly to the HSQC experiment, but the use of a high-field spectrometer (>600 MHz) is crucial for the TROSY effect to be efficient.

-

-

Data Processing and Analysis:

-

Processing is analogous to the HSQC experiment. The resulting spectrum will show significantly sharper and more intense peaks for large proteins compared to a standard HSQC.

-

Applications in Drug Discovery and Development

Stable isotope-assisted NMR plays a pivotal role in modern drug discovery.

-

Fragment-Based Drug Discovery (FBDD): NMR is a powerful tool for screening libraries of small molecule fragments for binding to a target protein. By monitoring changes in the ¹⁵N-HSQC spectrum of a ¹⁵N-labeled protein upon addition of fragments, binders can be identified and their binding site mapped.

-

Structure-Activity Relationship (SAR) Studies: NMR can provide detailed structural information on how lead compounds bind to their targets. This information is invaluable for guiding the optimization of binding affinity and selectivity.

-

Metabolomics and Flux Analysis: Isotope tracers, such as ¹³C-glucose, can be used to follow the metabolic fate of a molecule through complex biochemical pathways. By analyzing the isotopic enrichment patterns in metabolites by NMR, researchers can gain insights into how a drug affects cellular metabolism.[14]

Metabolic Pathway Tracing with Stable Isotopes:

Caption: A simplified workflow for tracing metabolic pathways using stable isotope-labeled precursors.

Conclusion

The use of stable isotopes has fundamentally transformed the capabilities of NMR spectroscopy, particularly in the fields of structural biology, metabolomics, and drug discovery. By overcoming the inherent limitations of sensitivity and resolution, isotopic labeling enables detailed investigations of complex biological systems that were previously intractable. As NMR technology continues to advance, particularly with the development of higher field magnets and new pulse sequences, the synergy between stable isotope labeling and NMR spectroscopy will undoubtedly continue to drive significant scientific discoveries.

References

- 1. researchgate.net [researchgate.net]

- 2. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 3. portlandpress.com [portlandpress.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]

- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 9. protein-nmr.org.uk [protein-nmr.org.uk]

- 10. aheyam.science [aheyam.science]

- 11. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]

- 12. ge-2D TROSY Experiment [imserc.northwestern.edu]

- 13. ethz.ch [ethz.ch]

- 14. NMR-Based Stable Isotope Tracing of Cancer Metabolism | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols: Incorporation of Fmoc-Gly-OH-¹³C₂ into Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides is a critical technique in proteomics, drug metabolism studies, and metabolic flux analysis. The incorporation of ¹³C-labeled amino acids, such as Fmoc-Gly-OH-¹³C₂, into synthetic peptides allows for their use as internal standards in quantitative mass spectrometry, enabling precise and accurate quantification of target peptides in complex biological matrices. The physicochemical properties of the isotopically labeled peptide are nearly identical to the endogenous peptide, ensuring similar chromatographic behavior and ionization efficiency, with a distinct mass shift for unambiguous detection.

This document provides a detailed protocol for the incorporation of Fmoc-Gly-OH-¹³C₂ into a target peptide using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. It also outlines a general workflow for the application of the resulting ¹³C-labeled peptide as an internal standard in a mass spectrometry-based quantification assay.

Data Presentation

The successful synthesis of a ¹³C₂-Glycine containing peptide and its application as an internal standard can be evaluated by several quantitative parameters. The following tables provide representative data for the synthesis of a hypothetical peptide (Ac-Tyr-Val-Gly-Phe-Ala-Leu-NH₂) and its use in a quantitative assay.

Table 1: Synthesis and Characterization of Unlabeled and ¹³C₂-Labeled Peptides

| Parameter | Unlabeled Peptide (Ac-TVG*FAL-NH₂) | ¹³C₂-Labeled Peptide (Ac-TV[¹³C₂-G]FAL-NH₂) |

| Resin Loading | 0.5 mmol/g | 0.5 mmol/g |

| Synthesis Scale | 0.1 mmol | 0.1 mmol |

| Crude Peptide Yield | 115 mg | 112 mg |

| Purity (by HPLC) | >95% | >95% |

| Observed [M+H]⁺ | 693.38 | 695.38 |

| Isotopic Enrichment | N/A | >99% |

*G denotes Glycine

Table 2: Quantitative Analysis of a Target Peptide using a ¹³C₂-Labeled Internal Standard